![molecular formula C16H18F3N3O4 B5511754 1-{2-oxo-2-[4-(2-oxo-1,3-oxazolidin-3-yl)piperidin-1-yl]ethyl}-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5511754.png)

1-{2-oxo-2-[4-(2-oxo-1,3-oxazolidin-3-yl)piperidin-1-yl]ethyl}-3-(trifluoromethyl)pyridin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

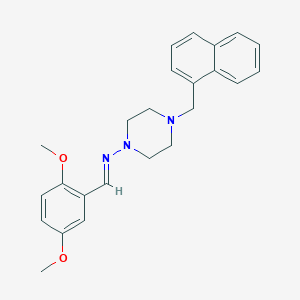

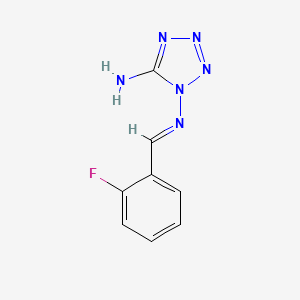

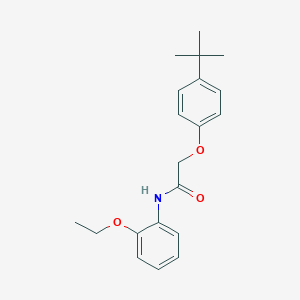

Introduction This compound belongs to a class of synthetic antibacterial agents known as oxazolidinones, which are active against gram-positive organisms including methicillin-resistant Staphylococcus aureus and selected anaerobic organisms (Tucker et al., 1998).

Synthesis Analysis Oxazolidinones such as this compound have been synthesized through various methods. For example, a series of piperazinyl oxazolidinones have been prepared and evaluated for their antibacterial properties, with some exhibiting significant in vivo potency (Tucker et al., 1998). Another approach involved the synthesis of 5(R)-[1,2,3]triazolylmethyl and (5R)-[(4-F-[1,2,3]triazolyl)methyl]oxazolidinones with various piperidine groups, showing potent antibacterial activity (Shin et al., 2013).

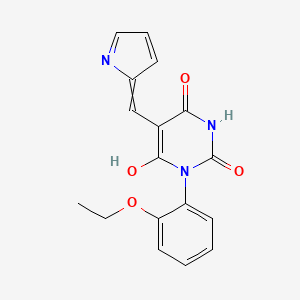

Molecular Structure Analysis The molecular and crystal structures of related compounds, such as 1-methyl-2-Oxo-3-acetoxy-4-hydroxy-4-(Phenyl)piperidine, have been determined using X-ray diffraction analysis. These studies reveal the role of intramolecular and intermolecular hydrogen bonds in molecular packing in crystals (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties Oxazolidinones can undergo various chemical reactions. For instance, oxazolidines and thiazolidines prepared from α-amino acid ethyl esters can undergo cyclization to form bicyclic compounds, such as 5,6,7,8-tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole (or thiazole)-1,3-diones (Badr et al., 1981).

Physical Properties Analysis The physical properties of oxazolidinones can be influenced by their molecular structure. For example, the crystal structures of compounds like 1-ethyl-2-oxo-3,4-dihydroxy-4-(Pyridyl)piperidine reveal how intramolecular and intermolecular hydrogen bonds influence conformation and molecular packing (Kuleshova & Khrustalev, 2000).

Chemical Properties Analysis The chemical properties of oxazolidinones, including their reactivity and stability, are key to their biological activity. For instance, oxazolidinones with various piperidine groups have shown enhanced antibacterial activity, indicating the importance of chemical modifications in influencing their properties (Shin et al., 2013).

科学的研究の応用

Synthesis and Antibacterial Properties

Oxazolidinones represent a novel class of synthetic antibacterial agents with activity against gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA) and selected anaerobic organisms. Researchers have investigated the structure-activity relationships of oxazolidinones, leading to the discovery of compounds with potent antibacterial properties. The synthesis and evaluation of piperazinyl oxazolidinones with heteroaromatic ring substitutions have yielded compounds with significant in vivo potency against S. aureus, comparable to that of linezolid, a known effective treatment for bacterial infections (Tucker et al., 1998).

Structural Analysis and Complex Formation

The synthesis of oxazolidines and thiazolidines from β-hydroxy- or β-mercapto-α-amino acid esters highlights the versatility of these compounds in forming various heterocyclic structures. These processes involve condensation with aromatic aldehydes and subsequent cyclization, demonstrating the chemical reactivity and potential for creating diverse derivatives with potential biological activities (Badr et al., 1981).

Novel Applications in Medicinal Chemistry

The search for new antibacterial agents has led to the development of oxazolidinone derivatives with improved safety profiles and enhanced antibacterial activity. For instance, MRX-I, a novel oxazolidinone, has been identified for its high activity against Gram-positive pathogens, coupled with a reduced potential for causing myelosuppression and monoamine oxidase inhibition, common adverse effects associated with linezolid (Gordeev & Yuan, 2014).

特性

IUPAC Name |

3-[1-[2-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]acetyl]piperidin-4-yl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F3N3O4/c17-16(18,19)12-2-1-5-21(14(12)24)10-13(23)20-6-3-11(4-7-20)22-8-9-26-15(22)25/h1-2,5,11H,3-4,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDFZUGAKYCBWJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCOC2=O)C(=O)CN3C=CC=C(C3=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5511672.png)

![ethyl [4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamate](/img/structure/B5511685.png)

![3-(2-chloro-6-fluorophenyl)-6-(4-morpholinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5511703.png)

![3-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B5511704.png)

![2-[1-(3,4,5-trimethoxyphenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5511713.png)

![1-(2-chloro-4-fluorobenzyl)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-piperidinecarbohydrazide](/img/structure/B5511725.png)

![2-{4-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B5511774.png)